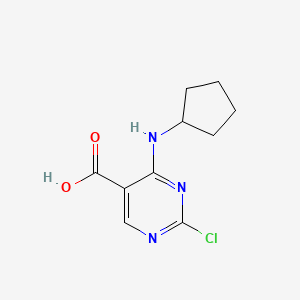
2-(1-Piperazinylcarbonyl)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Piperazinylcarbonyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial and antipsychotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinylcarbonyl)benzothiazole typically involves the condensation of 2-aminobenzenethiol with piperazine derivatives. One common method includes the reaction of 2-aminobenzenethiol with piperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes the use of recyclable catalysts and solvent-free conditions. The process typically involves large-scale condensation reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperazinylcarbonyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different pharmacological activities depending on the substituents introduced .
Scientific Research Applications
2-(1-Piperazinylcarbonyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored as a potential antipsychotic agent due to its ability to interact with dopamine and serotonin receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1-Piperazinylcarbonyl)benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors in the brain. This interaction can modulate neurotransmitter activity, leading to potential antipsychotic effects. Additionally, the compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzyme functions, disrupting essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)benzothiazole: Similar structure but lacks the carbonyl group, resulting in different pharmacological properties.
2-(1-Piperazinylcarbonyl)benzoxazole: Contains an oxazole ring instead of a thiazole ring, leading to variations in biological activity.
2-(1-Piperazinylcarbonyl)benzimidazole: Features an imidazole ring, which can alter its interaction with biological targets
Uniqueness
2-(1-Piperazinylcarbonyl)benzothiazole is unique due to the presence of both the piperazine and benzothiazole moieties, which contribute to its diverse pharmacological activities. The carbonyl group further enhances its reactivity and potential for forming various derivatives with distinct biological properties .
Properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C12H13N3OS/c16-12(15-7-5-13-6-8-15)11-14-9-3-1-2-4-10(9)17-11/h1-4,13H,5-8H2 |
InChI Key |
ORQCNRXLQQHIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)

![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)


![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)
![2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)

![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)
![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)
![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)
